molecular formula C4H9BrO B1268025 1-Bromo-2-butanol CAS No. 2482-57-7

1-Bromo-2-butanol

Cat. No. B1268025
CAS RN: 2482-57-7
M. Wt: 153.02 g/mol
InChI Key: DMRXISNUOWIOKV-UHFFFAOYSA-N
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Description

Synthesis Analysis

1-Bromo-2-butanol can be synthesized from 1-butanol by a continuous-flow, gas-phase reaction using aqueous hydrobromic acid and a catalyst such as a phosphonium salt supported on silica gel. This method allows for high reaction selectivity without transposition products, indicating a SN2 nucleophilic substitution mechanism (Tundo & Selva, 2005).

Scientific Research Applications

Surface Behavior Studies

1-Bromo-2-butanol has been studied for its surface behavior in mixtures with isomeric butanols. Giner et al. (2005) measured surface tensions in such mixtures and conducted a thermodynamic study on surface formation, including calculations of excess surface compositions and properties of surface formation (Giner et al., 2005).

Synthesis and Reaction Studies

The continuous-flow gas phase synthesis of 1-bromobutane, closely related to 1-Bromo-2-butanol, from 1-butanol, has been explored by Tundo and Selva (2005). They achieved overall yields in butyl halides ranging from 87 to 30% (Tundo & Selva, 2005).

Calorimetric Behavior with Isomeric Butanols

Research by Artigas et al. (2001) involved determining excess enthalpies for mixtures of primary bromobutanes, including 1-Bromo-2-butanol, with isomeric butanols at different temperatures. These systems exhibited positive excess enthalpies (Artigas et al., 2001).

Autoxidation Studies

The autoxidation of optically active 1-Bromo-2-butanol has been studied by Howard et al. (1977), focusing on the enantiomer ratio and reaction conditions (Howard et al., 1977).

Combustion Modeling

Sarathy et al. (2012) presented a comprehensive chemical kinetic model for butanol isomers, including 1-Bromo-2-butanol, to understand their combustion chemistry as bio-derived alternative fuels (Sarathy et al., 2012).

Synthesis of Related Compounds

The synthesis of 1-Bromo-3-buten-2-one, a compound related to 1-Bromo-2-butanol, was detailed by Westerlund and Carlson (1999), providing a method for its preparation (Westerlund & Carlson, 1999).

Biofuel Research

Research into bio-butanol, including 1-Bromo-2-butanol, has gained attention for its potential as a biofuel. Studies like Atsumi et al. (2008) have explored metabolic engineering for 1-butanol production in Escherichia coli (Atsumi et al., 2008).

properties

IUPAC Name

1-bromobutan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9BrO/c1-2-4(6)3-5/h4,6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMRXISNUOWIOKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CBr)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30334264
Record name 1-Bromo-2-butanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2-butanol

CAS RN

2482-57-7
Record name 1-Bromo-2-butanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2482-57-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Butanol, 1-bromo-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Butanol, 1-bromo-
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Record name 1-Bromo-2-butanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Bromo-2-butanol (contains ca. 20% 2-Bromo-1-butanol)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
J Ottosson, L Fransson, K Hult - Protein Science, 2002 - Wiley Online Library
… The large contribution of differential activation entropy to enantioselectivity for 1-bromo-2-butanol showed that steric factors alone could not explain the role of entropy in …
Number of citations: 80 onlinelibrary.wiley.com
J Ottosson - 2001 - diva-portal.org
… Resolution of 1-bromo-2-butanol revealed non-steric interactions to influence both ΔR-SΔH ‡ and ΔR-SΔS ‡ . Molecular modeling of the spatial freedom of the enzyme-substrate …
Number of citations: 16 www.diva-portal.org
T Shiba, H Akiyama, I Umeda, S Okada… - Bulletin of the Chemical …, 1982 - journal.csj.jp
… A principle of the synthesis of this new amino acid is based on the coupling of L-lysine and 4-amino-1bromo-2-butanol as shown in Scheme 4. Both enantiomers of the latter component …
Number of citations: 33 www.journal.csj.jp
D Rotticci, JC Rotticci‐Mulder, S Denman… - …, 2001 - Wiley Online Library
… 1-bromo-2-butanol has two substituents of approximately the same size, so that the E value … had a negative effect on the enantioselectivity for 1-bromo-2-butanol while only two of these …
T Takeichi, T Takakura, M Ishimori… - Bulletin of the Chemical …, 1988 - journal.csj.jp
… b) BBH: commercial butylene bromohydrin (1-bromo-2-butanol/2-bromo-lbutanol=4/1), 2-Br-l-BuOH: 2-bromo-l-butanol, t-BuBH: l-bromo-3,3-dimethyl-2-butanol, erythro-3-Br-2BuOH: …
Number of citations: 6 www.journal.csj.jp
RA Espiritu, HAL Go - 2005 - animorepository.dlsu.edu.ph
… The reaction products that were identified were: 1-bromo-2-butanol, 1-butanoyl bromide, 1,3-dibromobutane, 1,4-dibromobutane, and 1,1,1-tribromobutane. This was verified by …
Number of citations: 0 animorepository.dlsu.edu.ph
E Kuwano, Y Tanaka, M Kikuchi, M Eto - 1988 - catalog.lib.kyushu-u.ac.jp
… Commercially available 1-bromo-2-butanol containing ca. 20… 1-Bromo-2-butanol was purified as follows ; a 5 : 1 mixture of l… chloride to give unreacted 1-bromo-2-butanol and 2-bromo-l-…
Number of citations: 12 catalog.lib.kyushu-u.ac.jp
L Fransson - 2008 - diva-portal.org
… ,3-dimethyl-2-butanol, and 1-bromo-2-butanol revealed that the differential activation entropy, Delta… 1-Bromo-2-butanol, with isosteric substituents, displayed the largest Delta(RS)DeltaS(…
Number of citations: 3 www.diva-portal.org
D Rotticci, F Hæffner, C Orrenius, T Norin… - Journal of Molecular …, 1998 - Elsevier
… 1-Bromo-2-butanol has two substituents of approximately the same size therefore E reflects the electrostatic contribution to the enantioselectivity for vic-brominated substrates which is …
Number of citations: 138 www.sciencedirect.com
D Rotticci, C Orrenius, K Hult, T Norin - Tetrahedron: Asymmetry, 1997 - Elsevier
Transesterification catalysed by Candida antarctica lipase B was used for the preparation of enantiomerically enriched bifunctional sec-alcohols. The enantiomeric ratio, E, for 3-butyn-2-…
Number of citations: 80 www.sciencedirect.com

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